molecular formula C10H9FO2S B13287728 3,4-Dihydronaphthalene-2-sulfonyl fluoride

3,4-Dihydronaphthalene-2-sulfonyl fluoride

Cat. No.: B13287728
M. Wt: 212.24 g/mol
InChI Key: LMWHKYCBVCCYRU-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-sulfonyl fluoride is an organic compound with the molecular formula C₁₀H₉FO₂S It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical processes

Preparation Methods

The synthesis of 3,4-Dihydronaphthalene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of the corresponding sulfonyl chloride using fluorosulfonyl radicals . This method is efficient and provides a high yield of the desired product. Another approach involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorosulfonylating reagent . This method is advantageous due to its simplicity and the availability of the reagents.

Industrial production methods for sulfonyl fluorides often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

3,4-Dihydronaphthalene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Addition Reactions: It can react with alkenes or alkynes to form addition products.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-Dihydronaphthalene-2-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicinal Chemistry:

    Materials Science: The compound is used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-Dihydronaphthalene-2-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with nucleophilic sites on target molecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins. The molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

3,4-Dihydronaphthalene-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with similar reactivity but different applications.

    Benzenesulfonyl Fluoride: Another sulfonyl fluoride with a different aromatic structure, used in different synthetic applications.

    Trifluoromethanesulfonyl Fluoride: Known for its strong electron-withdrawing properties and used in specialized chemical reactions.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H9FO2S

Molecular Weight

212.24 g/mol

IUPAC Name

3,4-dihydronaphthalene-2-sulfonyl fluoride

InChI

InChI=1S/C10H9FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2

InChI Key

LMWHKYCBVCCYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)F

Origin of Product

United States

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